An In-depth Technical Guide to the Chemical Properties of 3,5-Diaminobenzotrifluoride
An In-depth Technical Guide to the Chemical Properties of 3,5-Diaminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diaminobenzotrifluoride is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of the trifluoromethyl group imparts unique and desirable properties to the resulting polymers, including enhanced thermal stability, improved solubility, lower dielectric constants, and optical transparency. These characteristics make polyimides derived from 3,5-Diaminobenzotrifluoride valuable materials in the aerospace and electronics industries. This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Diaminobenzotrifluoride, detailed experimental protocols for its synthesis and purification, and its application in polymer chemistry.
Core Chemical Properties
3,5-Diaminobenzotrifluoride is a solid at room temperature with a brownish appearance. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇F₃N₂ | N/A |
| Molecular Weight | 176.14 g/mol | N/A |
| CAS Number | 368-53-6 | [1] |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | 275.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.2773 g/cm³ (Estimate) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa | 3.66 ± 0.10 (Predicted) | [1] |
Synthesis and Purification
Synthesis of 3,5-Diaminobenzotrifluoride
A common and effective method for the synthesis of 3,5-Diaminobenzotrifluoride is the catalytic hydrogenation of 4-chloro-3,5-dinitrobenzotrifluoride. This process involves the reduction of the two nitro groups to amino groups and the simultaneous removal of the chlorine atom (dechlorination).
Experimental Protocol:
Materials:
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4-chloro-3,5-dinitrobenzotrifluoride
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Methanol
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Magnesium oxide (MgO)
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5% Palladium on carbon (Pd/C) catalyst
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Hydrogen gas (H₂)
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Parr hydrogenator or a similar hydrogenation apparatus
Procedure:
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In a Parr hydrogenator bottle, prepare a solution of 4-chloro-3,5-dinitrobenzotrifluoride in methanol.
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To this solution, add magnesium oxide and the 5% palladium on carbon catalyst. The magnesium oxide acts as a base to neutralize the hydrogen chloride formed during the dechlorination step, which can otherwise poison the catalyst.
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Seal the hydrogenator and purge it with nitrogen gas before introducing hydrogen gas.
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Pressurize the vessel with hydrogen gas to the desired pressure.
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Stir the reaction mixture vigorously at a controlled temperature (e.g., holding at 80 °C). The reaction is exothermic, and the temperature may rise.
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Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
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After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
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Filter the reaction mixture to remove the catalyst and magnesium oxide.
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The resulting filtrate contains the 3,5-Diaminobenzotrifluoride product in methanol.
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The product can be isolated by evaporating the methanol. Further purification can be achieved through distillation.
Reaction Monitoring: The progress of the synthesis can be monitored by gas chromatography to determine the conversion of the starting material and the formation of the desired product, as well as any byproducts.
Purification of 3,5-Diaminobenzotrifluoride
A common impurity in the synthesis of 3,5-Diaminobenzotrifluoride is 4-chloro-3,5-diaminobenzotrifluoride. Due to their similar boiling points and crystallization properties, separating these two compounds can be challenging. A selective precipitation method using hydrochloric acid is an effective purification technique.
Experimental Protocol:
Materials:
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Crude 3,5-Diaminobenzotrifluoride (containing 4-chloro-3,5-diaminobenzotrifluoride impurity)
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Organic solvent (e.g., ethyl acetate)
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Aqueous hydrochloric acid (HCl)
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Base (e.g., sodium hydroxide solution)
Procedure:
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Dissolve the crude mixture of 3,5-Diaminobenzotrifluoride and the chloro-impurity in a suitable organic solvent like ethyl acetate.
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Add an aqueous solution of hydrochloric acid to the organic solution.
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The 3,5-Diaminobenzotrifluoride will preferentially form its hydrochloride salt, which is soluble in the aqueous phase. The less basic 4-chloro-3,5-diaminobenzotrifluoride will remain in the organic phase.
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Separate the aqueous and organic layers.
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To recover the purified 3,5-Diaminobenzotrifluoride, neutralize the aqueous layer containing the hydrochloride salt with a base. This will precipitate the free diamine.
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The precipitated 3,5-Diaminobenzotrifluoride can then be collected by filtration, washed with water, and dried.
Spectral Data
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The aromatic protons on the trifluoromethyl-substituted ring will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amine protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to carbon-fluorine coupling. The carbons bonded to the amino groups will also have characteristic chemical shifts.
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present. The strong C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3,5-Diaminobenzotrifluoride (176.14 g/mol ). Fragmentation patterns would likely involve the loss of amino groups and the trifluoromethyl group.
Applications in Polymer Synthesis
The primary application of 3,5-Diaminobenzotrifluoride is as a monomer in the synthesis of fluorinated polyimides. These polymers are typically prepared via a two-step polycondensation reaction with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA).
General Experimental Protocol for Polyimide Synthesis:
Step 1: Poly(amic acid) Formation
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In a dry, nitrogen-purged reaction vessel, dissolve 3,5-Diaminobenzotrifluoride in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
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Cool the solution in an ice bath.
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Gradually add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred solution.
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Allow the reaction to proceed at a low temperature and then at room temperature for several hours to form a viscous poly(amic acid) solution.
Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through cyclodehydration. This can be achieved by two methods:
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Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner to high temperatures (e.g., up to 300 °C) under a nitrogen atmosphere to effect the cyclization and removal of water.
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Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine), is added to the poly(amic acid) solution. The reaction is typically carried out at room temperature and results in the precipitation of the polyimide.
Safety and Handling
3,5-Diaminobenzotrifluoride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Diaminobenzotrifluoride is a valuable and versatile monomer for the synthesis of high-performance fluorinated polyimides. Its unique chemical structure provides a pathway to materials with exceptional thermal and mechanical properties, making them suitable for demanding applications in various technological fields. This guide has provided a comprehensive overview of its chemical properties, detailed synthesis and purification protocols, and its primary application in polymer chemistry, serving as a valuable resource for researchers and professionals in the field.
